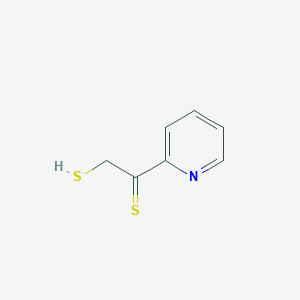
1-(Pyridin-2-yl)-2-sulfanylethane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)-2-sulfanylethane-1-thione is an organic compound that features a pyridine ring attached to a thione group via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione typically involves the reaction of 2-mercaptopyridine with an appropriate electrophile. One common method is the reaction of 2-mercaptopyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired thione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)-2-sulfanylethane-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridine ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are known for their medicinal properties.
Pyridin-2-ylpyrimidines: These compounds have a pyridine ring fused with a pyrimidine ring and exhibit diverse biological activities.
Uniqueness: 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione is unique due to its specific combination of a pyridine ring and a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiols and interact with nucleic acids sets it apart from other similar compounds .
Propiedades
Número CAS |
65384-65-8 |
|---|---|
Fórmula molecular |
C7H7NS2 |
Peso molecular |
169.3 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-2-sulfanylethanethione |
InChI |
InChI=1S/C7H7NS2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,9H,5H2 |
Clave InChI |
HHKMGGOPIFTYRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=S)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


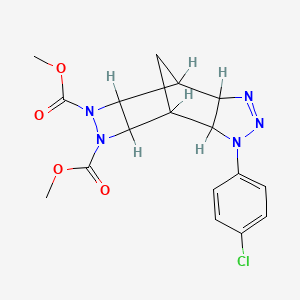
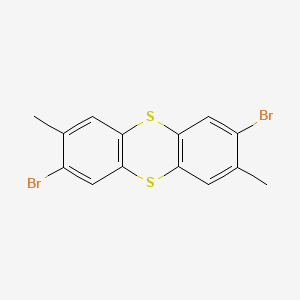
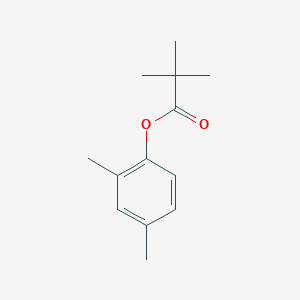
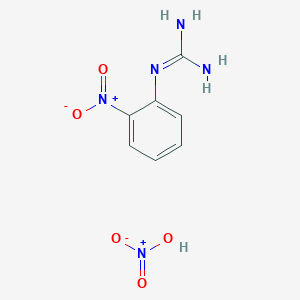
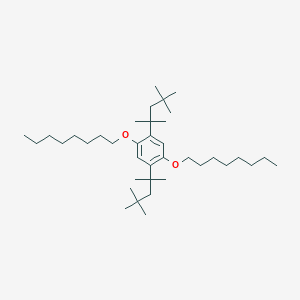
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
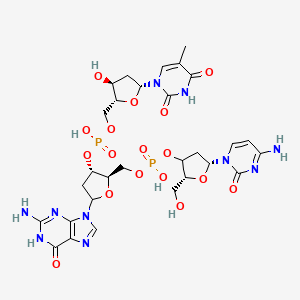
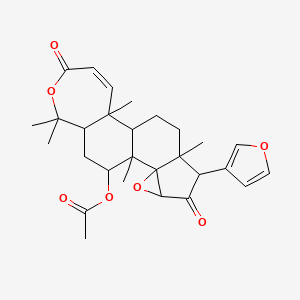

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
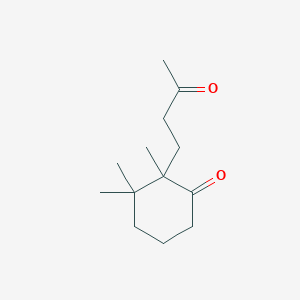

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)
